![molecular formula C13H15BrN4O2 B2671336 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-57-9](/img/no-structure.png)

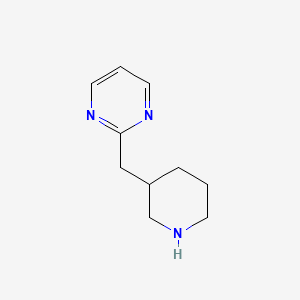

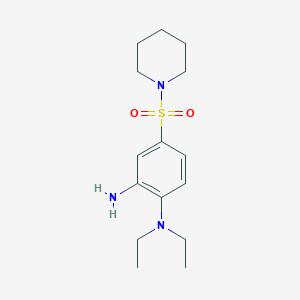

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BU-1, and it has gained attention due to its unique properties and potential applications in various fields of study. Additionally, this paper will list future directions for further research on BU-1.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of Heterocycles : The synthesis of derivatives like 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one involves intermediate compounds related to 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, demonstrating the chemical's utility in forming complex heterocyclic structures (Lin & Brown, 1989).

Formation of Amine Derivatives : The chemical is instrumental in the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, showcasing its role in generating amine derivatives (Zav’yalov & Zavozin, 1987).

Phthalimide Derivatives : It is used in creating N-(arylsulfonyloxy)phthalimides and subsequent derivatives through base-catalyzed Lossen and Beckmann rearrangements (Fahmy et al., 1977).

Chemical Reactions and Properties

Study of Urea Derivatives : Research into the stereochemistry of thiourea and urea derivatives derived from this compound has contributed to a better understanding of saturated heterocycles and their chemical properties (Fülöp et al., 1985).

Anticancer Activity : Certain derivatives synthesized using this chemical have shown significant in vitro anticancer activities against various cancer cell lines, indicating its potential in medicinal chemistry (Saad & Moustafa, 2011).

Urea Coupling and Rearrangement : The compound plays a role in the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, demonstrating its versatility in stereochemical transformations (Clayden & Hennecke, 2008).

Molecular Modeling and Analysis

Urease Mechanism Modeling : It aids in modeling the mechanism of urease, an enzyme, by studying the interaction of urea with hydroxide-bridged dinuclear nickel complexes (Barrios & Lippard, 1999; 2000) (Barrios & Lippard, 2000).

Crystal Structure Analysis : The compound is used in crystallography to understand the structural details of molecules like metobromuron, providing insights into molecular interactions (Kang et al., 2015).

Thermodynamic Studies : It features in the study of interactions between urea and other molecules, helping in the understanding of thermodynamics and molecular recognition (Ivanov et al., 2006) (Gale, 2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves the reaction of 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate, followed by the addition of water to form the final product.", "Starting Materials": [ "3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine", "3-bromopropyl isocyanate", "Water" ], "Reaction": [ "Step 1: React 3-(4-oxo-3H-phthalazin-1-yl)propan-1-amine with 3-bromopropyl isocyanate in anhydrous conditions to form 1-(3-bromopropyl)-3-(4-oxo-3H-phthalazin-1-yl)urea.", "Step 2: Add water to the reaction mixture and stir for several hours to form the final product, 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea.", "Step 3: Purify the product by recrystallization or column chromatography." ] } | |

Número CAS |

899952-57-9 |

Fórmula molecular |

C13H15BrN4O2 |

Peso molecular |

339.193 |

Nombre IUPAC |

1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |

InChI |

InChI=1S/C13H15BrN4O2/c14-6-3-7-15-13(20)16-8-11-9-4-1-2-5-10(9)12(19)18-17-11/h1-2,4-5H,3,6-8H2,(H,18,19)(H2,15,16,20) |

Clave InChI |

GQQKOIJJMGJOJU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2671253.png)

![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)

![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)

![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)

![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)

![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2671274.png)

![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)